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Compound of Interest

Compound Name: (-)-Menthyloxyacetic acid

Cat. No.: B1585411 Get Quote

CAS Number: 40248-63-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (-)-Menthyloxyacetic acid, a pivotal chiral

resolving agent. The document outlines its chemical and physical properties, provides a

detailed synthesis protocol, and describes its primary application in the separation of

enantiomers, a critical process in drug discovery and development.

Chemical Identity and Physical Properties
(-)-Menthyloxyacetic acid, systematically named {[(1R,2S,5R)-2-isopropyl-5-

methylcyclohexyl]oxy}acetic acid, is a derivative of (-)-menthol. Its utility as a chiral resolving

agent stems from its enantiomerically pure structure, which allows for the formation of

diastereomeric salts with racemic mixtures of amines or diastereomeric esters with racemic

alcohols. These diastereomers exhibit different physical properties, such as solubility, enabling

their separation.

Table 1: Chemical Identifiers for (-)-Menthyloxyacetic Acid
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Identifier Value

CAS Number 40248-63-3[1]

Molecular Formula C₁₂H₂₂O₃[1]

Molecular Weight 214.30 g/mol [1]

IUPAC Name
{[(1R,2S,5R)-2-isopropyl-5-

methylcyclohexyl]oxy}acetic acid

Synonyms
(-)-Menthyl carboxymethyl ether, L-

Menthoxyacetic acid[1]

InChI Key CILPHQCEVYJUDN-OUAUKWLOSA-N

SMILES
CC(C)[C@@H]1CC--INVALID-LINK--

C[C@H]1OCC(O)=O[2]

Table 2: Physical and Chemical Properties of (-)-Menthyloxyacetic Acid

Property Value Reference

Physical Form
White to light yellow crystal

powder or liquid
[3]

Melting Point 52-55 °C [3]

Boiling Point 163-164 °C at 10 mmHg [3]

Density 1.01 g/mL at 20 °C [3]

Refractive Index (n20/D) 1.4672 [3]

Optical Rotation [α]25/D -92.5° (c=4 in methanol) [3]

pKa 3.47 ± 0.10 (Predicted) [3]

Flash Point >110 °C (>230 °F) [3]

Storage Temperature
2-8°C, sealed in a dry

environment
[3]
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Synthesis of (-)-Menthyloxyacetic Acid
The synthesis of (-)-Menthyloxyacetic acid is typically achieved through a Williamson ether

synthesis, reacting the sodium salt of (-)-menthol with chloroacetic acid.[4] The following

protocol is adapted from a well-established procedure.[4]

Experimental Protocol: Synthesis
Materials:

(-)-Menthol

Sodium metal

Dry Toluene

Chloroacetic acid (dried)

20% Hydrochloric acid

Benzene

Calcium chloride

Procedure:

Preparation of Sodium Menthoxide: In a 5-L three-necked round-bottomed flask equipped

with a mechanical stirrer and a reflux condenser fitted with a calcium chloride tube, dissolve

400 g (2.56 moles) of (-)-menthol in 1 L of dry toluene.[4] To this solution, add 70 g (3.04

gram atoms) of clean sodium.[4] Heat the mixture to 100-110°C and stir vigorously until all

the sodium has reacted, which may take 6-8 hours.[4]

Reaction with Chloroacetic Acid: Cool the solution to 60-70°C. In a separate flask, dissolve

300 g (3.17 moles) of dried chloroacetic acid in 1.5 L of warm, dry toluene.[4] Add this

solution to the sodium menthoxide solution through a separatory funnel at a rate that

maintains a gentle reflux.[4] A precipitate of sodium chloroacetate will form.[4]
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Reflux: After the addition is complete, reflux the mixture with thorough stirring for 48 hours.[4]

It may be necessary to add an additional 1-1.5 L of dry toluene to facilitate stirring.[4]

Work-up: Cool the reaction mixture and add 2 L of water. Separate the toluene layer. Extract

the aqueous layer with two 200-mL portions of toluene.[4] Combine all the toluene portions

and extract the (-)-Menthyloxyacetic acid by washing with four 750-mL portions of water.[4]

Acidification and Extraction: Carefully acidify the combined aqueous extracts with 20%

hydrochloric acid. The crude (-)-Menthyloxyacetic acid will separate as an oil. Extract the

product with three 200-mL portions of benzene.[4]

Purification: Combine the benzene extracts and remove the solvent by distillation. The

residue is then fractionally distilled under reduced pressure to yield pure l-Menthoxyacetic

acid, boiling at 134–137°/2 mm.[4]

Preparation of Sodium Menthoxide

Williamson Ether Synthesis Work-up and Purification

(-)-Menthol +
Sodium Metal
in Dry Toluene

Heat to 100-110°C
with Stirring

6-8 hours
Sodium Menthoxide

Solution

Add to Sodium
Menthoxide Solution

Chloroacetic Acid
in Dry Toluene Reflux for 48 hours Cool and Add Water Separate Layers Extract Aqueous Layer

with Toluene Combine Toluene Extracts Wash with Water Acidify Aqueous Extracts
with HCl Extract with Benzene Fractional Distillation (-)-Menthyloxyacetic Acid

Click to download full resolution via product page

Diagram 1: Synthesis Workflow of (-)-Menthyloxyacetic Acid.

Application in Chiral Resolution
The primary application of (-)-Menthyloxyacetic acid is in the resolution of racemic mixtures,

particularly amines and alcohols.[5][6] The process involves the formation of diastereomeric

salts or esters, which can then be separated by techniques such as fractional crystallization

due to their differing solubilities.
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General Protocol for Chiral Resolution of Racemic
Amines
This protocol outlines a general procedure for the resolution of a racemic amine using (-)-
Menthyloxyacetic acid. The specific solvent and crystallization conditions may need to be

optimized for the particular amine.

Materials:

Racemic amine

(-)-Menthyloxyacetic acid

Suitable solvent (e.g., methanol, ethanol, acetone)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Diethyl ether or other suitable organic solvent

Procedure:

Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent. In a

separate flask, dissolve an equimolar amount of (-)-Menthyloxyacetic acid in the same

solvent. Slowly add the acid solution to the amine solution with stirring.

Fractional Crystallization: Allow the solution to stand at room temperature or cool to induce

crystallization of the less soluble diastereomeric salt. The progress of the resolution can be

monitored by measuring the optical rotation of the mother liquor.

Isolation of the Diastereomer: Collect the crystals by filtration. The crystals can be

recrystallized from a suitable solvent to improve diastereomeric purity.

Liberation of the Enantiomerically Pure Amine: Suspend the isolated diastereomeric salt in

water and add a base (e.g., NaOH solution) to deprotonate the amine. Extract the liberated

free amine with an organic solvent (e.g., diethyl ether).
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Isolation of the Pure Enantiomer: Dry the organic extract over an anhydrous drying agent

(e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the

enantiomerically enriched amine.

Recovery of the Other Enantiomer: The more soluble diastereomeric salt remaining in the

mother liquor can be recovered by evaporating the solvent. The other enantiomer of the

amine can then be liberated by following steps 4 and 5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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